![molecular formula C34H46N2O3 B12613326 (E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene CAS No. 872603-69-5](/img/structure/B12613326.png)
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two phenyl groups. These compounds are known for their photoisomerization properties, which make them useful in various applications, including molecular switches and photoresponsive materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene typically involves the following steps:
Formation of the Hexyloxyphenol Intermediate: This step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Decyloxyphenol Intermediate: This step involves the etherification of the hexyloxyphenol intermediate with decyl bromide.
Coupling Reaction: The final step involves the coupling of the decyloxyphenol intermediate with a diazonium salt derived from aniline to form the azobenzene compound.
Industrial Production Methods
Industrial production methods for azobenzenes often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene can undergo various chemical reactions, including:
Photoisomerization: Exposure to UV or visible light can induce the trans-cis isomerization of the azobenzene group.
Reduction: The diazene group can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV or visible light, often in the presence of a photosensitizer.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Photoisomerization: Cis-isomer of the azobenzene compound.
Reduction: Hydrazine derivative.
Substitution: Substituted azobenzene derivatives.
Aplicaciones Científicas De Investigación
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene has several scientific research applications, including:
Chemistry: Used as a molecular switch in supramolecular chemistry and materials science.
Biology: Studied for its potential use in photoresponsive drug delivery systems.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Used in the development of photoresponsive polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene involves the photoisomerization of the azobenzene group. Upon exposure to light, the compound undergoes a trans-cis isomerization, which can induce conformational changes in the molecule. These changes can affect the molecular interactions and properties of the compound, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound with a simpler structure.
Disperse Orange 3: A commercially available azobenzene dye.
4,4’-Dihydroxyazobenzene: An azobenzene derivative with hydroxyl groups.
Uniqueness
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene is unique due to the presence of long alkyl chains and ether linkages, which can enhance its solubility and photoresponsive properties compared to simpler azobenzene derivatives.
Propiedades
Número CAS |
872603-69-5 |
|---|---|
Fórmula molecular |
C34H46N2O3 |
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
[4-[10-(4-hexoxyphenoxy)decoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C34H46N2O3/c1-2-3-4-14-27-38-33-23-25-34(26-24-33)39-29-16-10-8-6-5-7-9-15-28-37-32-21-19-31(20-22-32)36-35-30-17-12-11-13-18-30/h11-13,17-26H,2-10,14-16,27-29H2,1H3 |
Clave InChI |
MALDTQDBJFQCOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)
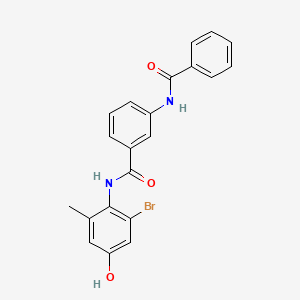
![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
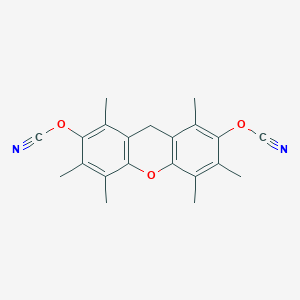
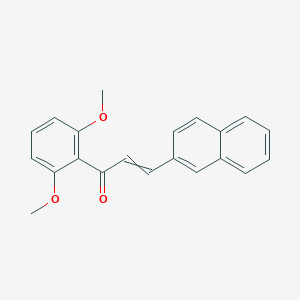
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)

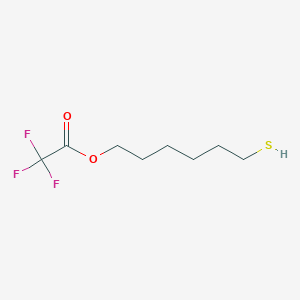
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)
![N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide](/img/structure/B12613310.png)
![1-[2-(Benzenesulfonyl)ethyl]-1'-(pyridin-2-yl)-4,4'-bipiperidine](/img/structure/B12613315.png)
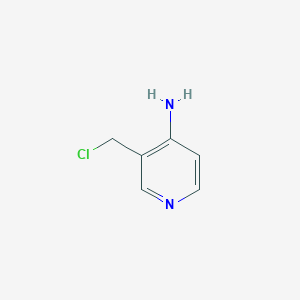
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)

